2,2-Dimethyl-4-oxobutanoic acid
Description
2,2-Dimethyl-4-oxobutanoic acid (CAS: 146645-55-8) is a branched carboxylic acid characterized by a ketone group at the C-4 position and two methyl groups at the C-2 position. Its molecular formula is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol. This compound is primarily utilized in organic synthesis, such as in the preparation of macrocyclic betulin derivatives, where it is installed at the C-3 position of triterpenoid scaffolds to enhance bioactivity . Its stability under recommended storage conditions and moderate lipophilicity (predicted logP ~1.2) make it suitable for pharmaceutical intermediates .
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O3/c1-6(2,3-4-7)5(8)9/h4H,3H2,1-2H3,(H,8,9) |
InChI Key |
YKNQNJJIRXGJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=O)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
2,2-Dimethyl-4-oxobutanoic acid serves as a versatile reagent in organic synthesis. It is often utilized in the preparation of other compounds through various synthetic pathways. For instance, it can undergo esterification reactions to form esters that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Synthesis of Complex Molecules
The compound has been employed in multi-step synthesis protocols to construct complex organic molecules. Its ability to participate in condensation reactions makes it a useful building block for creating larger molecular frameworks. Researchers have reported successful syntheses involving this compound that lead to biologically active derivatives .
Medicinal Chemistry
Potential Anticancer Agents
Recent studies have indicated that derivatives of 2,2-Dimethyl-4-oxobutanoic acid may exhibit anticancer properties. Research has focused on modifying the compound to enhance its biological activity against various cancer cell lines. For example, certain derivatives have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Role in Drug Development
The compound's unique structure allows it to be used as a scaffold for drug development. By attaching different functional groups, researchers can create analogs that may improve efficacy and reduce side effects of existing drugs. This approach is particularly relevant in the development of targeted therapies for diseases such as cancer and HIV .
Material Science
Polymeric Applications
In material science, 2,2-Dimethyl-4-oxobutanoic acid has been investigated for its potential use in polymer synthesis. Its chemical properties allow it to be incorporated into polymer matrices, potentially enhancing their mechanical and thermal properties. Studies have shown that polymers containing this compound can exhibit improved durability and resistance to environmental factors .
Smart Coatings
The compound is also being explored for use in smart coatings that respond to environmental stimuli. By integrating 2,2-Dimethyl-4-oxobutanoic acid into coating formulations, researchers aim to develop materials that can change properties (such as color or adhesion) based on external conditions like temperature or pH .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Derivatives showed significant inhibition of cancer cell growth in vitro. |
| Study 2 | Polymer Synthesis | Enhanced mechanical properties observed in polymers incorporating the acid. |
| Study 3 | Smart Coatings | Coatings demonstrated responsiveness to temperature changes when modified with the compound. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2,2-dimethyl-4-oxobutanoic acid vary in substituents, influencing their reactivity, physical properties, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences
Substituent Effects: Halogenated Derivatives (e.g., 4-chlorophenyl or fluoro-methoxyphenyl analogs) exhibit increased lipophilicity, enhancing membrane permeability in drug candidates . Hydroxy/Amino Derivatives (e.g., 4-hydroxy-2-oxobutanoic acid) are more polar, favoring aqueous solubility and roles in metabolic pathways .
Biological Activity: Daminozide’s hydrazine group confers unique plant growth-regulating properties, unlike the parent compound’s synthetic utility .
Safety Profiles: Halogenated derivatives (e.g., 4-(3-fluoro-4-methoxyphenyl) analog) may pose higher toxicity risks (e.g., H302, H315 hazards) compared to the parent compound .
Table 2: Physical Properties
Preparation Methods
Oxidation of 2,2-Dimethyl-4-hydroxybutanoic Acid
A primary route involves oxidizing 2,2-dimethyl-4-hydroxybutanoic acid, where the secondary alcohol group at position 4 is converted to a ketone. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane effectively facilitates this transformation. For instance, oxidation with PCC at 0–25°C yields 2,2-dimethyl-4-oxobutanoic acid with minimal over-oxidation. The reaction’s selectivity depends on steric hindrance from the geminal dimethyl groups, which stabilize the transition state during oxidation.
Claisen Condensation of Ethyl Acetate Derivatives
Claisen condensation between ethyl acetate and methylated acetyl chloride forms β-keto esters, which are hydrolyzed to the target acid. In a representative procedure, ethyl 2,2-dimethylacetoacetate undergoes base-catalyzed condensation, followed by acidic hydrolysis. This method achieves yields of 65–72% under reflux conditions in ethanol-water mixtures. The use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at -78°C enhances enolate formation, critical for regioselective ketone generation.
Hydrolysis of β-Keto Esters
Hydrolysis of ethyl 2,2-dimethyl-4-oxobutanoate under acidic or basic conditions provides direct access to the acid. For example, refluxing the ester with 20% HCl at 90–100°C for 5 hours achieves near-quantitative conversion. Alkaline hydrolysis using NaOH in methanol-water mixtures (1:1 v/v) at 60°C offers a milder alternative, though with slightly lower yields (80–85%).
Industrial Production Techniques
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to optimize heat and mass transfer. A patented method involves pumping 2,2-dimethyl-4-hydroxybutanoic acid and PCC through a tubular reactor at 50°C, achieving 90% conversion in <10 minutes. This approach reduces side reactions and improves throughput compared to batch processes.
Reaction Optimization and Parameters
Solvent and Temperature Effects
Solvents profoundly influence reaction kinetics and selectivity. THF and diethyl ether, with low dielectric constants, stabilize enolate intermediates in Claisen condensations, while polar aprotic solvents like dimethylformamide (DMF) accelerate hydrolysis. Optimal temperatures range from -78°C for enolate formation to 90–100°C for hydrolytic cleavage.
Catalysts and Reagents
-
LDA and Grignard Reagents : Enhance enolate formation in condensation reactions.
-
Palladium on Carbon (Pd/C) : Facilitates selective hydrogenation in multi-step syntheses.
-
Iodotrimethylsilane (TMSI) : Effective for deprotection of tert-butoxycarbonyl (Boc) groups in intermediates.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 210 nm ensures >98% purity. Retention times correlate with hydrophobic interactions from the dimethyl groups.
Applications and Derivatives
Pharmaceutical Intermediates
2,2-Dimethyl-4-oxobutanoic acid is a precursor to antihypertensive agents and protease inhibitors. Coupling with N-Boc-ethylenediamine forms bioactive amides, as demonstrated in recent antitumor drug candidates.
Q & A
Q. What are the optimal synthetic routes for 2,2-dimethyl-4-oxobutanoic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of 2,2-dimethyl-4-oxobutanoic acid can be adapted from analogous oxobutanoic acid derivatives. For example, Knoevenagel condensation of aldehydes with ethyl acetoacetate (or similar β-keto esters) under basic conditions (e.g., sodium ethoxide) is a common strategy. Hydrolysis and decarboxylation steps are critical for forming the oxobutanoic acid backbone . Industrial methods suggest using continuous flow reactors for scalability and consistency, but lab-scale synthesis requires strict control of moisture and temperature to minimize side reactions. Reaction optimization can involve adjusting stoichiometry, base strength, and reaction time, with yields monitored via HPLC or TLC .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 2,2-dimethyl-4-oxobutanoic acid?
Methodological Answer:
- NMR Spectroscopy: and NMR are essential for confirming structural integrity. For instance, the methyl groups (2,2-dimethyl) appear as singlets near δ 1.3–1.5 ppm, while the ketone (C=O) and carboxylic acid (COOH) groups influence neighboring proton shifts .
- X-ray Crystallography: The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving crystal structures. Ensure high-resolution data collection and validate results against simulated powder patterns to detect polymorphism or impurities .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for verifying synthetic products .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data (e.g., unexpected NMR peaks) during structural validation?
Methodological Answer: Data contradictions often arise from impurities, tautomerism, or residual solvents. Systematic approaches include:
- Repetition of Synthesis: Eliminate batch-specific anomalies.
- Advanced Chromatography: Use preparative HPLC to isolate pure fractions for re-analysis.
- Dynamic NMR Studies: Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms).
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
Q. What mechanistic insights govern the stability of 2,2-dimethyl-4-oxobutanoic acid under varying pH and temperature conditions?
Methodological Answer:
- pH-Dependent Degradation: The compound’s carboxylic acid group undergoes protonation/deprotonation, influencing solubility and reactivity. Stability studies in buffered solutions (pH 2–10) monitored via UV-Vis or LC-MS can identify degradation pathways (e.g., decarboxylation at low pH) .
- Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition temperatures. For example, the ketone moiety may undergo retro-aldol reactions above 150°C .
Q. How can 2,2-dimethyl-4-oxobutanoic acid be functionalized for applications in medicinal chemistry or materials science?
Methodological Answer:
- Derivatization Strategies:
- Amide Formation: React with amines (e.g., HATU/DIPEA coupling) to generate bioactive analogs.
- Reduction: Catalytic hydrogenation (Pd/C, H) reduces the ketone to a hydroxyl group for polyol synthesis .
- Cross-Coupling: Suzuki-Miyaura reactions on halogenated derivatives enable aryl/heteroaryl substitutions .
- Biological Screening: Derivatives can be tested for antimicrobial activity via broth microdilution assays or as enzyme inhibitors (e.g., acetylcholinesterase) using spectrophotometric methods .
Data Presentation Example
| Property | Value/Observation | Method/Reference |
|---|---|---|
| Melting Point | 120–122°C (decomp.) | DSC |
| NMR (CDCl) | δ 1.35 (s, 6H, CH) | Bruker 400 MHz |
| pKa (COOH) | 2.8 ± 0.1 | Potentiometric Titration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
